
Ethyl-d5 Crotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-d5 Crotonate is a clear colorless liquid with a pungent odor . It is less dense than water and insoluble in water .
Synthesis Analysis
Ethyl crotonate on hydroboration yields stereospecifically 2-tritiated 3-hydroxybutyric acid . It was used as a reagent during the total synthesis of (+/-)-daurichromenic acid .
Molecular Structure Analysis
The molecular formula of Ethyl-d5 Crotonate is C6H10O2 .
Chemical Reactions Analysis
Ethyl crotonate on hydroboration yields stereospecifically 2-tritiated 3-hydroxybutyric acid . It was used in chemical-shift imaging during the rapid analysis of multiple samples using multiplex sample NMR .
Physical And Chemical Properties Analysis
Ethyl-d5 Crotonate is a clear colorless liquid with a pungent odor . It is less dense than water and insoluble in water . The molecular weight of Ethyl-d5 Crotonate is 119.17 g/mol .
Wissenschaftliche Forschungsanwendungen
Antioxidant Constituents in Plant Extracts
Ethyl-d5 Crotonate is related to the study of antioxidant constituents in plant extracts. For instance, the ethyl acetate fraction from Croton zambesicus leaf extract was studied, leading to the isolation of new natural products with antioxidant activity, as well as some known compounds. This research aids in understanding the ethnomedicinal use of the plant in managing oxidative-stress-related diseases (Aderogba et al., 2011).
Synthesis of Chemical Compounds
Another application is in the development of processes for synthesizing chemical compounds. A scalable process for the synthesis of trans-2-methylcyclopropanecarboxylic acid was developed, which involved the stereoselective cyclopropanation of ethyl crotonate. This process is significant for large-scale production and involves managing the safety and efficiency of reactive reagents (Delhaye et al., 2007).
Anti-Inflammatory Effects in Traditional Medicine
Ethyl-d5 Crotonate is also relevant in studies exploring the anti-inflammatory effects of traditional medicine. For example, Caryocar coriaceum Wittm. fruit pulp fixed oil showed significant topical antiedematous effect against Croton oil, suggesting its potential application against skin inflammatory diseases (Saraiva et al., 2011).
Antimicrobial and Enzyme Inhibitory Effects
Research on Croton menyharthii leaf extracts revealed their antimicrobial properties and inhibitory effects on certain enzymes. This supports the use of these extracts in folk medicine for treating infections and inflammation-related diseases (Aderogba et al., 2013).
Anti-Tumor Activity
Studies have also explored the anti-tumor activity of certain compounds related to ethyl-d5 Crotonate. For instance, Phellinus rimosus extract showed significant effects against DMBA-initiated and croton oil-promoted skin papilloma formation, highlighting its antitumor potential (Ajith & Janardhanan, 2011).
Potential in HIV Treatment
Additionally, ethyl-d5 Crotonate is linked to the synthesis of compounds with potential anti-HIV activity. The synthesis of daurichromenic acid analogs, starting from ethyl crotonate, represents an important step in developing new treatments for HIV (Hu, Harrison & Wilson, 2004).
Safety And Hazards
Zukünftige Richtungen
Lysine crotonylation has been discovered in histone and non-histone proteins and found to be involved in diverse diseases and biological processes . Future research could focus on the regulation of lysine crotonylation by enzymatic and non-enzymatic mechanisms, the recognition of substrate proteins, the physiological functions of lysine crotonylation and its cross-talk with other types of modification .
Eigenschaften
CAS-Nummer |
35845-34-2 |
|---|---|
Produktname |
Ethyl-d5 Crotonate |
Molekularformel |
C6H10O2 |
Molekulargewicht |
119.175 |
IUPAC-Name |
1,1,2,2,2-pentadeuterioethyl (E)-but-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+/i2D3,4D2 |
InChI-Schlüssel |
ZFDIRQKJPRINOQ-ISXCDJLESA-N |
SMILES |
CCOC(=O)C=CC |
Synonyme |
(E)-Crotonic Acid Ethyl-d5 Ester; (E)-2-Butenoic Acid Ethyl-d5 Ester; (E)-Ethyl-d5 but-2-enoate; Ethyl-d5 (E)-2-Butenoate; Ethyl-d5 (E)-Crotonate; Ethyl-d5 trans-2-Butenoate; Ethyl-d5 trans-Crotonate; trans-2-Butenoic Acid Ethyl-d5 Ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)
![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)
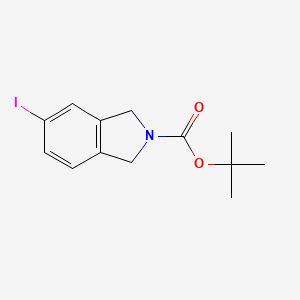
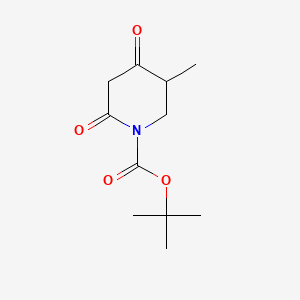
![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)
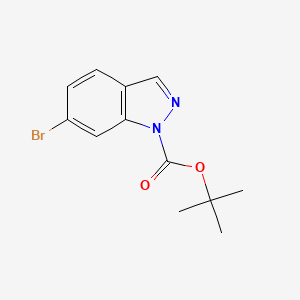
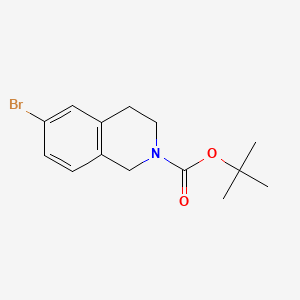
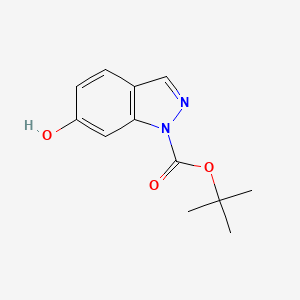
![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)
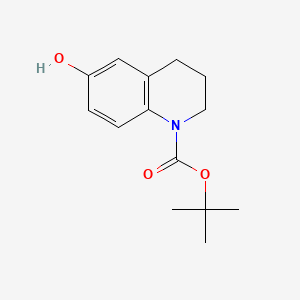
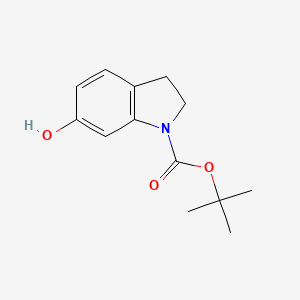
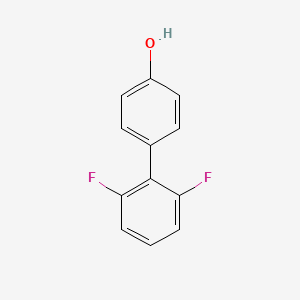
![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)
![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)